2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
CAS No.: 2408959-48-6
Cat. No.: VC11604940
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408959-48-6 |
|---|---|
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is an organic salt with the systematic IUPAC name 2-aminium-2-(pyridin-2-ylmethyl)propan-1-ol chloride. Its molecular formula corresponds to a molar mass of 225.12 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents such as water and methanol.
The structure comprises a central propanol chain () with an amino group () and a pyridin-2-yl moiety attached to the secondary carbon. Protonation of the amino group and the pyridine nitrogen by hydrochloric acid stabilizes the compound as a crystalline solid.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 8.5–7.2 ppm), the propanol backbone (δ 3.8–3.5 ppm), and the amino group (δ 2.1 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, including O–H stretching (3300 cm), N–H bending (1600 cm), and aromatic C=C vibrations (1500 cm).
Computational studies using Density Functional Theory (DFT) predict a planar pyridine ring and a gauche conformation for the propanol chain, minimizing steric hindrance between the hydroxyl and amino groups. The dihydrochloride form exhibits enhanced lattice energy due to ionic interactions between the protonated amine and chloride ions, as evidenced by X-ray diffraction patterns.
Synthesis and Manufacturing Processes
Synthetic Routes and Optimization
The synthesis of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride typically follows a three-step sequence (Figure 1):
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Condensation: 2-Pyridinecarboxaldehyde reacts with nitroethane in a Henry reaction to form 2-(pyridin-2-yl)-2-nitropropan-1-ol .
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Reduction: Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding 2-amino-2-(pyridin-2-yl)propan-1-ol .
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | 2-Pyridinecarboxaldehyde, nitroethane, KCO, EtOH, reflux | 75 | 90 |
| Reduction | H (1 atm), Pd/C (10%), MeOH, 25°C | 82 | 95 |
| Salt Formation | HCl (conc.), EtO, 0°C | 95 | 99 |
Stereochemical Considerations
Unlike analogues with pyridin-3-yl or pyridin-4-yl substituents, the pyridin-2-yl group induces axial chirality due to restricted rotation around the C–N bond . Racemic mixtures are typically obtained unless chiral catalysts (e.g., L-proline) are used in the Henry reaction, enabling enantiomeric excesses >90% .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The dihydrochloride salt exhibits high solubility in water (250 mg/mL at 25°C) and methanol (180 mg/mL), but limited solubility in apolar solvents like hexane (<1 mg/mL). The calculated partition coefficient () of −1.2 indicates strong hydrophilicity, favoring distribution in aqueous biological compartments.
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 300°C. The compound remains stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, releasing free pyridine and propanolamine.
Research Applications and Industrial Relevance
Medicinal Chemistry
As a bifunctional scaffold, the compound serves as a precursor for kinase inhibitors and GABA receptor modulators. Structural analogs have entered Phase I trials for inflammatory bowel disease .
Biochemical Buffering
The amino alcohol’s pKa values (6.8 and 9.2) make it effective in maintaining pH 6–8.5 in cell culture media, outperforming traditional buffers like HEPES.
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields in the condensation step (75%) and require expensive catalysts for enantioselective synthesis . Future work may explore biocatalytic approaches using transaminases or nitrile hydratases.
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